REACTION_CXSMILES
|
C([O:3][C:4](=O)[NH:5][N:6]=[CH:7][C:8]1[N:9]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[NH:11][C:12]=1[CH3:13])C>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:13][C:12]1[N:11]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:9]2[C:8]=1[CH:7]=[N:6][NH:5][C:4]2=[O:3]
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Name
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3-[(5-methyl-2-phenyl-4-imidazolyl)-methylene]carbazic acid ethyl ester
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Quantity
|
8.33 g
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Type
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reactant
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Smiles
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C(C)OC(NN=CC=1N=C(NC1C)C1=CC=CC=C1)=O
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
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Name
|
petroleum ether
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Quantity
|
340 mL
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Type
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solvent
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Smiles
|
|
Type
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CUSTOM
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Details
|
with stirring at 215°-230° C for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is heated
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
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Type
|
CUSTOM
|
Details
|
recrystallized from benzene (350 ml)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(N2C(NN=CC21)=O)C2=CC=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |